1-[(3-chlorobenzyl)sulfonyl]-N-(2,4-dimethylpentan-3-yl)piperidine-4-carboxamide
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Overview
Description
1-[(3-chlorobenzyl)sulfonyl]-N-(2,4-dimethylpentan-3-yl)piperidine-4-carboxamide is a synthetic organic compound with a complex structure It contains a piperidine ring substituted with a carboxamide group, a sulfonyl group attached to a chlorobenzyl moiety, and a dimethylpentan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorobenzyl)sulfonyl]-N-(2,4-dimethylpentan-3-yl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the carboxamide group, and the attachment of the sulfonyl and chlorobenzyl groups. Common synthetic routes may include:
- Formation of the piperidine ring through cyclization reactions.
- Introduction of the carboxamide group via amidation reactions.
- Attachment of the sulfonyl group using sulfonylation reactions.
- Introduction of the chlorobenzyl moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(3-chlorobenzyl)sulfonyl]-N-(2,4-dimethylpentan-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with modified functional groups.
Scientific Research Applications
1-[(3-chlorobenzyl)sulfonyl]-N-(2,4-dimethylpentan-3-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a drug candidate for treating specific diseases.
Industry: It is used in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-chlorobenzyl)sulfonyl]-N-(2,4-dimethylpentan-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
1-[(3-chlorobenzyl)sulfonyl]-N-(2,4-dimethylpentan-3-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-[(3,4-dichlorobenzyl)sulfonyl]-N-(2,4-dimethylpentan-3-yl)piperidine-4-carboxamide: This compound has an additional chlorine atom on the benzyl group, which may affect its chemical properties and biological activity.
1-[(3-bromobenzyl)sulfonyl]-N-(2,4-dimethylpentan-3-yl)piperidine-4-carboxamide: The bromine atom in place of chlorine can lead to different reactivity and interactions with molecular targets.
1-[(3-methylbenzyl)sulfonyl]-N-(2,4-dimethylpentan-3-yl)piperidine-4-carboxamide: The presence of a methyl group instead of chlorine can result in altered chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H31ClN2O3S |
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Molecular Weight |
415.0 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-N-(2,4-dimethylpentan-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H31ClN2O3S/c1-14(2)19(15(3)4)22-20(24)17-8-10-23(11-9-17)27(25,26)13-16-6-5-7-18(21)12-16/h5-7,12,14-15,17,19H,8-11,13H2,1-4H3,(H,22,24) |
InChI Key |
GVMFEGJGYTYWQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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